molecular formula C18H16N2O2 B2631776 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1161124-40-8

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2631776
CAS No.: 1161124-40-8
M. Wt: 292.338
InChI Key: CQHAKYJLWGGCEU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic compound based on the quinolin-2(1H)-one scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of biologically active molecules and is featured in several FDA-approved drugs and investigational compounds . The specific substitution pattern on this compound, featuring a benzamide group at the 7-position, is a common structural motif in the design of potential enzyme inhibitors. The quinolin-2(1H)-one core is a known isostere of the quinazoline ring found in several approved kinase inhibitors, suggesting its potential utility in targeted therapy research . Compounds based on this scaffold have been investigated for a range of biological activities. Recent studies have shown that novel quinolin-2(1H)-one derivatives can function as potent dual inhibitors of the EGFR/HER-2 kinases, demonstrating strong antiproliferative effects in cellular assays . Other research has explored related structures as inhibitors of carbonic anhydrase isoforms, highlighting the versatility of this chemotype in probing different enzymatic targets . The presence of multiple attachment points on the core structure allows for significant synthetic diversification, making it a valuable scaffold for generating screening compound libraries . This product is intended for research purposes to further explore these and other potential applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-5-3-4-6-15(11)18(22)19-13-7-8-14-12(2)9-17(21)20-16(14)10-13/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHAKYJLWGGCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, alcohols, pyridine as base, dichloromethane as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its antioxidant , anti-inflammatory , and anticancer properties. Research has indicated that derivatives of quinolinones, including this compound, can serve as effective inhibitors of various enzymes and receptors involved in disease processes.

Antioxidant Activity

A study demonstrated that compounds with similar structures exhibited significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The antioxidant capacity was measured using various assays, revealing a high percentage of inhibition against oxidative stress markers .

Anti-inflammatory Activity

Research has shown that derivatives of 4-hydroxyquinolinone can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory responses. For instance, a related compound exhibited an IC50 value of 10 μM for LOX inhibition, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies revealed significant cytotoxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. One study reported IC50 values indicating potent activity against these cancer cells, suggesting potential as a therapeutic agent in oncology .

Case Studies

  • Multi-target Agents Development
    A recent study explored the synthesis of carboxamide derivatives based on the privileged structure of quinolinones. The synthesized compounds showed multi-target activity, combining antioxidant effects with LOX inhibition and cytotoxicity against cancer cells . This highlights the versatility of the compound's derivatives in drug design.
  • Synthetic Methodologies
    The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves multi-step reactions including cyclization and amide bond formation. Optimized methods have been developed to enhance yield and purity, making the compound more accessible for research and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analog: 3-chloro-N-(2-methoxyethyl)-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Key Differences :

  • Substituents : The benzamide ring has a 3-chloro and 4-(2-methoxyethyl) group instead of 2-methyl.
  • Molecular Weight : 370.829 g/mol (vs. ~323.36 g/mol for the target compound, estimated from formula differences) .
  • Biological Relevance : Co-crystallized with Tankyrase 2 (PDB: 4J3L), demonstrating binding to enzyme active sites. The chloro and methoxyethyl groups may enhance binding affinity through hydrophobic and electronic effects .

Crystallographic Data :

Parameter Value (4J3L Complex)
Space Group P 41 21 2
Resolution (Å) 2.09
R-factor/R-free 0.190/0.248
RMSD bond length (Å) 0.022
RMSD bond angle (°) 1.811
Ligand Interactions Sulfate ion, hydrogen bonds with Tankyrase-2

Thioamide Analog: 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]-benzamide

Key Differences :

  • Core Modification : Replaces the carbonyl oxygen with a thioamide (C=S) group.
  • Bond Lengths :
    • C=O (target): ~1.23 Å (typical for benzamides).
    • C=S (analog): 1.6755 Å, indicating reduced electronegativity and altered hydrogen-bonding capacity .
  • Hydrogen Bonding : Forms N—H⋯S and C—H⋯S interactions (vs. N—H⋯O in the target compound), leading to distinct crystal packing (R22(8) dimeric motifs) .

Crystallographic Data :

Parameter Value
Space Group P21/c
Unit Cell (Å) a = 11.713, b = 6.242, c = 19.538
Z 4
Rint 0.031
Hydrogen Bonds N—H⋯S (2.64 Å), C—H⋯S (3.21 Å)

Pesticide-Related Benzamides

Compounds like mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) share the benzamide backbone but lack the dihydroquinolinone moiety. These are used as fungicides, highlighting the role of substituents in bioactivity. The target compound’s dihydroquinolinone group may confer unique selectivity compared to these simpler analogs .

Data Tables

Table 1: Substituent Effects on Benzamide Derivatives

Compound Substituents Molecular Weight (g/mol) Key Interactions
Target Compound 2-methyl, dihydroquinolinone ~323.36 N/A (predicted)
4J3L Ligand (PDB) 3-chloro, 4-(2-methoxyethyl) 370.829 Sulfate ion, Tankyrase-2
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]-benzamide Thioamide, pyridine 285.36 N—H⋯S, C—H⋯S

Table 2: Crystallographic Comparison

Parameter Target Compound (Predicted) 4J3L Complex Thioamide Analog
Space Group N/A P 41 21 2 P21/c
Resolution (Å) N/A 2.09 0.85 (MoKα)
R-factor N/A 0.190 0.037
Notable Interactions N—H⋯O (expected) Sulfate hydrogen bonds N—H⋯S, C—H⋯S

Biological Activity

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}, with a molecular weight of approximately 299.3 g/mol. The compound features a quinoline moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the quinoline structure have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.004 mg/mL
Compound BS. aureus0.008 mg/mL
Compound CP. aeruginosa0.01 mg/mL

These results suggest that structural features such as the presence of the quinoline ring enhance the lipophilicity and membrane permeability of the compounds, facilitating their antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from quinoline have been reported to induce apoptosis in cancer cells through multiple pathways.

Case Study: Induction of Apoptosis
In vitro studies on cancer cell lines have shown that related quinoline derivatives can activate caspase pathways leading to programmed cell death. For example, treatment with a similar compound resulted in increased caspase-3 and caspase-9 activity in human leukemia cells .

Table 2: Apoptotic Induction by Quinoline Derivatives

Compound NameCell LineApoptotic Markers Activated
Compound DU937 (Leukemia)Caspase-3, Caspase-9
Compound EHep G2 (Liver)Cytochrome c release, Caspase activation
Compound FCOLO 205 (Colon)Bad/Bcl-x(S) modulation

These findings indicate that the quinoline structure may play a crucial role in modulating apoptotic pathways in cancer cells .

Other Pharmacological Effects

Aside from antimicrobial and anticancer activities, compounds similar to this compound have been investigated for their anti-inflammatory and neuroprotective properties.

Research has shown that these compounds can inhibit inflammatory pathways and protect neuronal cells from oxidative stress. For example, studies indicate that certain derivatives can scavenge reactive oxygen species (ROS), thereby reducing cellular damage in neurodegenerative conditions .

Q & A

Q. What orthogonal validation methods confirm target engagement in cellular models?

  • Methodological Answer : Combine cellular thermal shift assays (CETSA) with Western blotting to verify protein target stabilization. Validate using CRISPR knockouts or siRNA silencing of the putative target, followed by rescue experiments with overexpression .

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